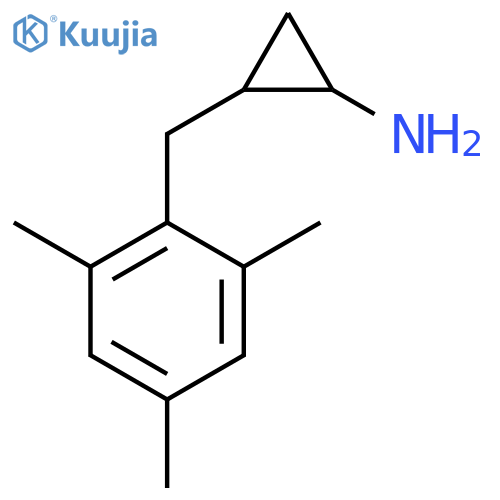Cas no 2228346-26-5 (2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine)

2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine
- EN300-1812896
- 2228346-26-5
- 2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine
-
- インチ: 1S/C13H19N/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11)14/h4-5,11,13H,6-7,14H2,1-3H3
- InChIKey: RCTLIAKSSJIERW-UHFFFAOYSA-N
- SMILES: NC1CC1CC1C(C)=CC(C)=CC=1C
計算された属性
- 精确分子量: 189.151749610g/mol
- 同位素质量: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 26Ų
2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812896-0.1g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-0.25g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-10.0g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1812896-10g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-2.5g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-0.05g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-5g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1812896-1.0g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1812896-5.0g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1812896-0.5g |
2-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
2228346-26-5 | 0.5g |
$1165.0 | 2023-09-19 |
2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine 関連文献
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
3. Caper tea
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amineに関する追加情報
2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine
The compound 2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine (CAS No: 2228346-26-5) is a unique organic molecule with a complex structure that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is a three-membered ring with significant ring strain, and its substituted phenyl group, which adds to its structural complexity and functional diversity.
Recent studies have highlighted the potential of cyclopropane-containing compounds in drug design due to their ability to form unique interactions with biological targets. The trimethylphenyl group in this molecule further enhances its stability and bioavailability, making it a promising candidate for various applications in the pharmaceutical industry.
The synthesis of 2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine involves a multi-step process that typically includes the formation of the cyclopropane ring followed by substitution reactions to introduce the trimethylphenyl group. Researchers have explored various methods to optimize this synthesis, including the use of transition metal catalysts and novel reagents to improve yield and purity.
One of the most significant breakthroughs in recent years has been the discovery of the compound's ability to act as a modulator of ion channels, which are critical for various physiological processes such as nerve signaling and muscle contraction. This property has led to investigations into its potential as a therapeutic agent for conditions such as epilepsy and chronic pain.
In addition to its pharmacological applications, cyclopropane-containing compounds like this one have also found use in materials science. Their unique mechanical properties make them suitable for applications in polymer chemistry and nanotechnology. For instance, recent research has explored their use as building blocks for self-healing polymers due to their ability to undergo reversible bond formation.
The trimethylphenyl group in this molecule not only contributes to its stability but also plays a crucial role in its interaction with biological systems. Studies have shown that this substituent enhances the molecule's ability to penetrate cellular membranes, making it more effective as a drug candidate.
Another area of interest is the compound's role in bioisosteric replacements, where it can be used to replace other functional groups in drug molecules without significantly altering their pharmacokinetic profiles. This has opened up new avenues for drug design and optimization.
Despite its potential, there are challenges associated with the use of cyclopropane-containing compounds. These include issues related to their stability under certain conditions and their potential for off-target interactions. Ongoing research is focused on addressing these challenges through modifications to the molecule's structure and the development of new delivery systems.
In conclusion, 2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine (CAS No: 2228346-26-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As our understanding of this compound continues to grow, it is likely that new uses and optimizations will emerge, further solidifying its importance in the field of organic chemistry.
2228346-26-5 (2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine) Related Products
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 518048-05-0(Raltegravir)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)
- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)
- 272-16-2(1,2-Benzisothiazole)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)




